

The Impact of L-731735 (L-760735) on Neuronal Excitability: A Technical Guide

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Compound of Interest		
Compound Name:	L-731735	
Cat. No.:	B608429	Get Quote

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Abstract

This technical guide provides an in-depth analysis of the neuropharmacological effects of L-760735, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. It is highly probable that the compound of interest, initially queried as **L-731735**, is L-760735, given the extensive scientific literature available for the latter and the absence of the former. L-760735 exerts its influence on neuronal excitability by blocking the actions of the endogenous neuropeptide, Substance P (SP). Substance P is a key mediator of excitatory neurotransmission and neuromodulation in the central and peripheral nervous systems. This document consolidates findings from electrophysiological studies to elucidate the mechanisms by which L-760735 modulates neuronal activity. Quantitative data from key experiments are summarized, detailed experimental protocols are provided, and the underlying signaling pathways and experimental workflows are visually represented.

Introduction: The Neurokinin-1 Receptor System and L-760735

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its primary endogenous ligand, Substance P (SP), are integral components of signaling pathways that regulate a wide array of physiological processes, including pain perception, inflammation, and



emotional behaviors.[1] The binding of SP to the NK1 receptor predominantly initiates a signaling cascade that leads to increased neuronal excitability.

L-760735 is a high-affinity, selective, and orally active antagonist of the human NK1 receptor, with an IC50 of 0.19 nM.[2][3] By competitively inhibiting the binding of SP to the NK1 receptor, L-760735 is expected to attenuate the excitatory effects of SP, thereby reducing neuronal excitability. This has positioned L-760735 and other NK1 receptor antagonists as therapeutic candidates for conditions characterized by neuronal hyperexcitability or dysregulation of SP signaling, such as chemotherapy-induced nausea and vomiting, anxiety, and depression.[3][4]

Mechanism of Action: How L-760735 Modulates Neuronal Excitability

The primary mechanism by which L-760735 influences neuronal excitability is through the blockade of Substance P-mediated signaling. Substance P typically enhances neuronal excitability through several key actions on ion channels:

- Inhibition of Potassium Channels: SP has been shown to inhibit various types of potassium (K+) channels, including inwardly rectifying potassium channels and M-type potassium channels. The blockade of these channels reduces potassium efflux, leading to a depolarization of the neuronal membrane potential. This brings the neuron closer to its action potential threshold, making it more likely to fire.
- Modulation of Other Ion Channels: There is evidence to suggest that SP can also potentiate
 the activity of excitatory ion channels, such as certain types of calcium (Ca2+) and sodium
 (Na+) channels, further contributing to depolarization and increased excitability.[5]
- Potentiation of Synaptic Transmission: In some neuronal circuits, SP can enhance the release of excitatory neurotransmitters like glutamate, thereby amplifying synaptic transmission and increasing the excitability of postsynaptic neurons.

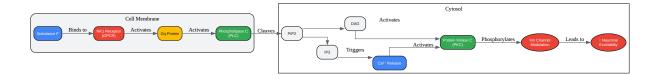
By antagonizing the NK1 receptor, L-760735 effectively reverses or prevents these excitatory effects of Substance P. This leads to a stabilization of the neuronal membrane potential, a decrease in the likelihood of action potential generation, and a reduction in overall neuronal firing rates in circuits where the SP/NK1 system is active.



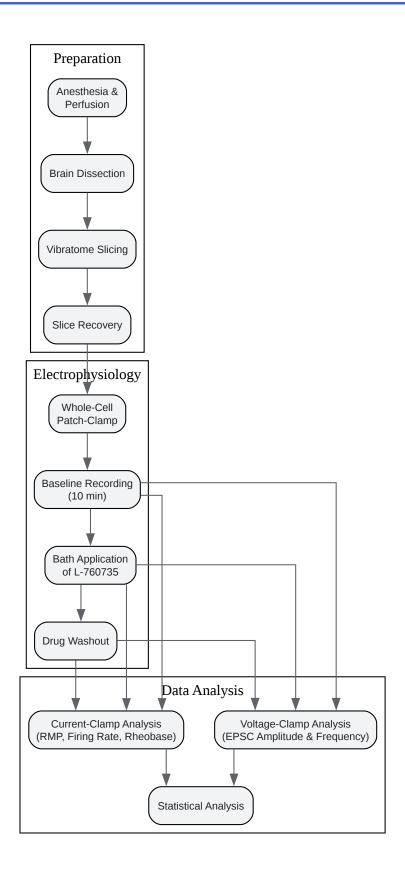
Signaling Pathway of the NK1 Receptor

The NK1 receptor is a Gq-coupled GPCR. Upon activation by Substance P, the G α q subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These downstream signaling events ultimately lead to the modulation of ion channel activity and changes in neuronal excitability.

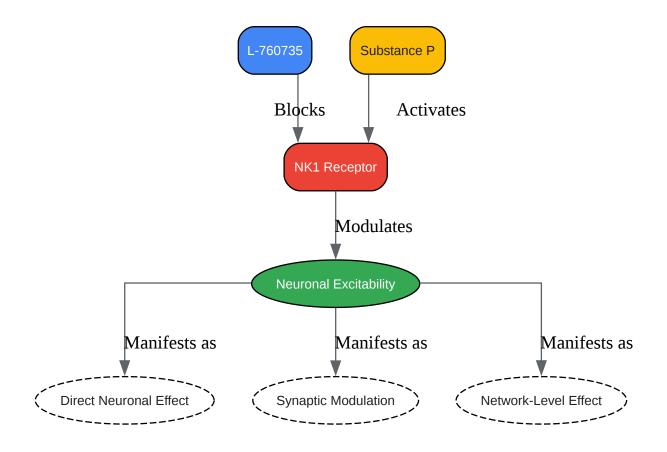












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